molecular formula C8H11ClN2O B1412947 4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride CAS No. 1956426-74-6

4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride

Cat. No. B1412947
M. Wt: 186.64 g/mol
InChI Key: UVTAJZQTQMQTGQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride, also known as 4-CNCHC, is a versatile chemical reagent used in a variety of scientific research applications. It is a colorless, water-soluble, and relatively non-toxic compound. 4-CNCHC has been used for many years in the synthesis of a wide range of organic compounds and it has also been used in the synthesis of polymers, dyes, and pharmaceuticals.

Scientific Research Applications

Synthesis and Polymerization

4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride is used in the synthesis of functional cyclic esters and their subsequent homo- and copolymerization. These cyclic esters contain protected functional groups such as hydroxyl, bishydroxyl, amino, and carboxyl, derived from the oxidation of cyclohexanone derivatives. This process is integral in the design of hydrophilic aliphatic polyesters, contributing to advances in material science (Trollsås et al., 2000).

Catalyst in Hydrogenation

The compound plays a role as an intermediate in the catalytic hydrogenation of phenol to cyclohexanone. This reaction, crucial in the manufacture of polyamides, demonstrates the compound's significance in facilitating selective formation of cyclohexanone under mild conditions (Wang et al., 2011).

Role in Carbonium Ion Studies

The chemical serves as a reference in studies of stable carbonium ions. For example, it is used in understanding the formation and stability of the 1-methylcyclopentyl cation, providing insights into carbonium ion mechanisms in hydrocarbon isomerization (Olah et al., 1967).

Liquid Crystal Technology

In liquid crystal technology, derivatives of 4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride are used to synthesize certain esters with mesomorphic properties. These esters are integral in producing liquid-crystalline mixtures with enhanced threshold and saturation voltages, essential for advanced display technologies (Bezborodov et al., 1992).

Oxidation and Synthesis Applications

The compound is involved in oxidation reactions with cyclohexane, leading to the formation of various byproducts such as chlorocyclohexane and cyclohexene. This process illustrates its utility in organic synthesis and the study of chemical reactions (Cook & Mayer, 1994).

properties

IUPAC Name

(1Z)-4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8(11-12)7-3-1-6(5-10)2-4-7/h6-7,12H,1-4H2/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTAJZQTQMQTGQ-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C#N)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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